1-Ethynyl-3,5-difluorobenzene
Overview
Description
1-Ethynyl-3,5-difluorobenzene is an organic compound with the molecular formula C₈H₄F₂. It is characterized by the presence of an ethynyl group (C≡CH) attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5-difluorobenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 3,5-difluoroiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,2,3,5-tetrafluorobenzene using a strong base such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .
Chemical Reactions Analysis
1-Ethynyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-3,5-difluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethynyl-3,5-difluorobenzene involves its interaction with various molecular targets and pathways:
Electron-Withdrawing Effects: The ethynyl group acts as an electron-withdrawing group, influencing the electronic properties of the benzene ring and making it more reactive towards electrophiles.
Ion-Pi Interactions: The ethynyl group can participate in ion-pi interactions, which are important in various biochemical processes.
Comparison with Similar Compounds
1-Ethynyl-3,5-difluorobenzene can be compared with other similar compounds such as:
1-Ethynyl-4-fluorobenzene: Similar structure but with only one fluorine atom, leading to different reactivity and applications.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of fluorine atoms, resulting in increased electron-withdrawing effects and different chemical behavior.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group and an ethynyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of two fluorine atoms and an ethynyl group, which impart distinct electronic properties and reactivity, making it valuable in various chemical synthesis and research applications .
Properties
IUPAC Name |
1-ethynyl-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGZDMGSFBZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400843 | |
Record name | 1-Ethynyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151361-87-4 | |
Record name | 1-Ethynyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-3,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.